molecular formula C10H9ClO3 B14806324 3-Chloro-2-cyclopropoxybenzoic acid

3-Chloro-2-cyclopropoxybenzoic acid

Cat. No.: B14806324
M. Wt: 212.63 g/mol
InChI Key: VLSCWLGWYAPMBT-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclopropoxybenzoic acid: is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a cyclopropoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzoic acid.

    Cyclopropanation: The introduction of the cyclopropoxy group can be achieved through a cyclopropanation reaction. This involves the reaction of 3-chlorobenzoic acid with a suitable cyclopropylating agent under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, cost-effective reagents, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-2-cyclopropoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used to study the effects of cyclopropoxy and chloro substituents on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other fine chemicals. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclopropoxybenzoic acid depends on its specific application and the context in which it is used. Generally, the compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors. The cyclopropoxy and chloro substituents can influence the compound’s binding affinity and reactivity, thereby modulating its biological or chemical activity.

Comparison with Similar Compounds

    2-Chlorobenzoic acid: Similar structure but lacks the cyclopropoxy group.

    3-Chlorobenzoic acid: Similar structure but lacks the cyclopropoxy group.

    2-Cyclopropoxybenzoic acid: Similar structure but lacks the chlorine atom.

Uniqueness: 3-Chloro-2-cyclopropoxybenzoic acid is unique due to the presence of both the cyclopropoxy group and the chlorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications that require these unique features.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

3-chloro-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-2-7(10(12)13)9(8)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13)

InChI Key

VLSCWLGWYAPMBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2Cl)C(=O)O

Origin of Product

United States

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